molecular formula C22H25FN2O3 B2605638 2-(4-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941991-86-2

2-(4-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2605638
CAS RN: 941991-86-2
M. Wt: 384.451
InChI Key: DQEOPRASDPJXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C22H25FN2O3 and its molecular weight is 384.451. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vesicular Monoamine Transporter 2 (VMAT2) Imaging

One application of structurally complex compounds involves imaging of specific targets in the brain, such as VMAT2, which plays a crucial role in neurotransmitter regulation. For instance, a study on "Whole-Body Biodistribution and Radiation Dosimetry of 18F-FP-(+)-DTBZ (18F-AV-133)" investigated a novel VMAT2 imaging agent showing promising results in humans, indicating the compound's safety and appropriate biodistribution for imaging VMAT2 sites in humans (Kun-Ju Lin et al., 2010). This suggests that structurally complex acetamide compounds could be utilized in developing new radiopharmaceuticals for specific brain target imaging.

Drug Metabolism Studies

Compounds with intricate structures, including those with acetamide groups, are often subjects of drug metabolism studies to understand their biotransformation and elimination pathways. For example, "Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans" provided insights into the metabolism of a novel orexin receptor antagonist, highlighting the compound's extensive metabolism and the importance of studying metabolic pathways to predict drug behavior in the human body (C. Renzulli et al., 2011).

Therapeutic Applications and Protective Effects

Additionally, complex acetamide compounds are explored for their therapeutic effects and protective roles against chemotherapy-induced toxicities. "Oral glutamine in the prevention of fluorouracil induced intestinal toxicity" showed that glutamine could reduce changes in intestinal absorption and permeability induced by chemotherapy, demonstrating the potential of specific compounds to offer protective effects against drug-induced side effects (B. Daniele et al., 2001).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-15(2)11-12-25-20-9-6-18(13-16(20)3-10-22(25)27)24-21(26)14-28-19-7-4-17(23)5-8-19/h4-9,13,15H,3,10-12,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEOPRASDPJXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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